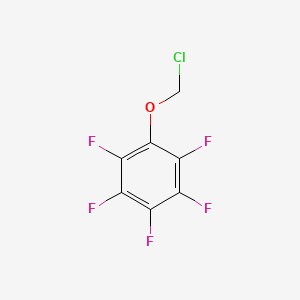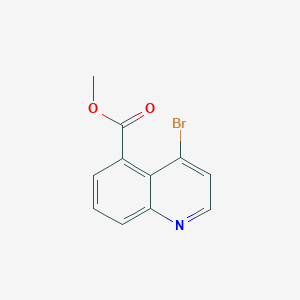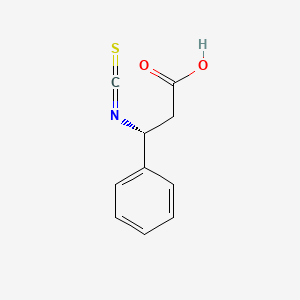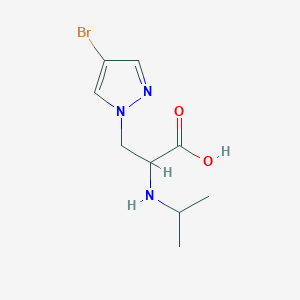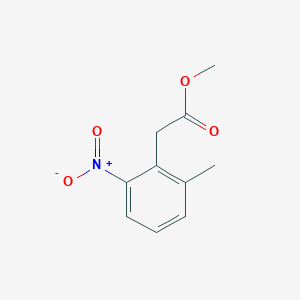![molecular formula C16H12BrNOS B13644714 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a cyclopropoxy group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .
化学反应分析
Types of Reactions
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons .
科学研究应用
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用机制
The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-[(5-Bromo-2-thienyl)sulfanyl]benzonitrile: Similar structure but with a thienyl group instead of a cyclopropoxy group.
Uniqueness
属性
分子式 |
C16H12BrNOS |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
4-(5-bromo-2-cyclopropyloxyphenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C16H12BrNOS/c17-12-3-8-15(19-13-4-5-13)16(9-12)20-14-6-1-11(10-18)2-7-14/h1-3,6-9,13H,4-5H2 |
InChI 键 |
YMWAWPHCKGPKDD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


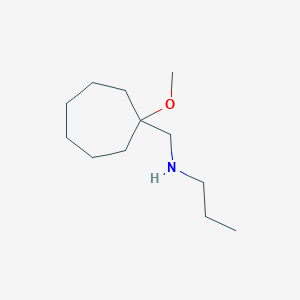


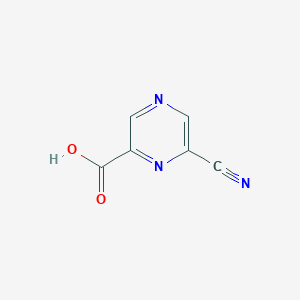
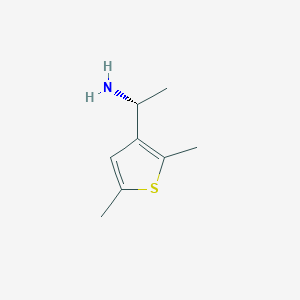
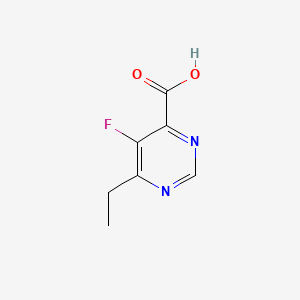
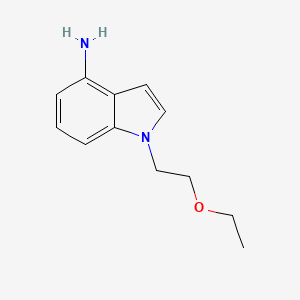
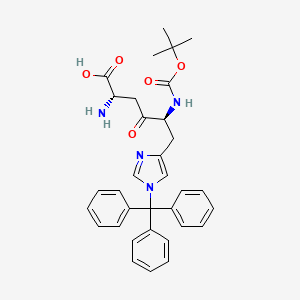
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
